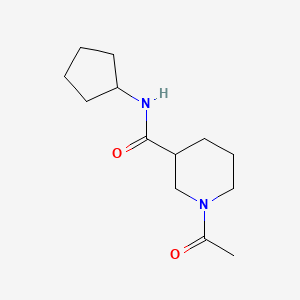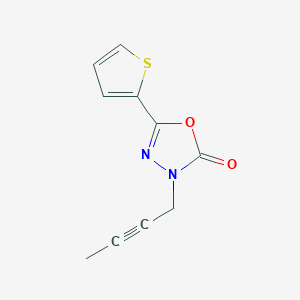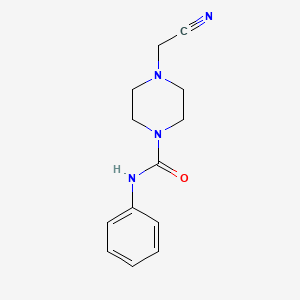![molecular formula C15H23N3O B7565380 2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7565380.png)
2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one, also known as DPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPP is a synthetic compound that is commonly used in the field of medicinal chemistry as a building block for the synthesis of various drugs.
Mecanismo De Acción
The exact mechanism of action of 2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has been shown to have a wide range of biochemical and physiological effects, including changes in neurotransmitter levels, receptor binding, and gene expression. It has been reported to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize and is readily available. However, 2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has some limitations, including its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the research and development of 2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one. One potential direction is the exploration of its potential applications in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is the development of more potent and selective D2 receptor antagonists based on the structure of 2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one. Additionally, further studies are needed to investigate the potential side effects and toxicity of 2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one, as well as its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one involves the reaction of 1-(4-pyridylmethyl)piperazine with 2,2-dimethyl-1-propanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The yield of the product is typically around 70-80%.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has been widely used in the field of medicinal chemistry as a building block for the synthesis of various drugs. It has been reported to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. 2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
2,2-dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-15(2,3)14(19)18-10-8-17(9-11-18)12-13-4-6-16-7-5-13/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIRUWDPHRETPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,2,4-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7565308.png)
![3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,1-diethylurea](/img/structure/B7565315.png)

![1-oxido-N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]pyridin-1-ium-2-carboxamide](/img/structure/B7565320.png)
![5-chloro-N-[1-(furan-2-yl)ethyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7565325.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide](/img/structure/B7565338.png)


![1-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7565349.png)
![1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-methylpiperidine](/img/structure/B7565354.png)


![3-(2-Hydroxy-3-naphthalen-1-yloxypropyl)-5-methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B7565381.png)
